1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
The compound of interest, 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of the target compound. For instance, pyrrole-2-carbaldehydes are mentioned as key intermediates in the synthesis of various heterocyclic compounds, which suggests that the target compound may also serve as an intermediate or final product in similar synthetic routes .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including acylation and nucleophilic substitution. For example, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde is achieved through a three-step process starting from commercially available pyrrole, with an overall yield of 65% . This indicates that the target compound might also be synthesized through a similar pathway, potentially involving nitration and aldehyde introduction on the pyrrole ring.
Molecular Structure Analysis
While the exact molecular structure of 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not provided, the structural determination of related compounds is achieved using techniques such as MS, 1H NMR, 13C NMR, HSQC, HMBC, and high-resolution mass spectrometry (ESI – HRMS) . These methods would likely be applicable to confirm the structure of the target compound as well.
Chemical Reactions Analysis
The papers describe reactions involving pyrrole-2-carbaldehydes, such as their reaction with nitroethylenes to yield 5,6-dihydroindolizines or indolizines in a one-pot process . This suggests that the target compound may also participate in similar chemical reactions, potentially leading to the formation of various heterocyclic structures depending on the reaction conditions.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde are not directly discussed, the properties of similar compounds can provide some insights. For instance, the solubility of related aldehydes in aqueous solutions is mentioned, which is an important factor for their application as intermediates in drug synthesis . The presence of a nitro group and an aldehyde function in the target compound suggests that it may have distinct reactivity and solubility characteristics that could be explored in further studies.
Scientific Research Applications
Synthesis and Characterization in Polymer Research
1-(2-Methyl-4-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde and similar compounds have been synthesized and characterized for their application in conducting polymers. For instance, a study by Variş et al. (2006) synthesized isomers of this compound and explored their suitability for electrochromic devices, highlighting their soluble nature in common organic solvents and effective switching ability (Variş et al., 2006).
Applications in EPR Studies
EPR (Electron Paramagnetic Resonance) studies have also utilized derivatives of 1-(2-Methyl-4-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde. He et al. (1999) conducted EPR studies on fluorinated nitroxides derived from similar pyrrole carbaldehydes, providing insights into the polar effects and spin-delocalization of substituents on these compounds (He et al., 1999).
Use in Supramolecular Chemistry
This compound has been utilized in the synthesis of high nuclearity single molecule magnets. Giannopoulos et al. (2014) reported the application of a derivative of this compound in synthesizing a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Green Synthesis Methodologies
In the realm of green chemistry, Niknam et al. (2014) synthesized 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a compound structurally similar to 1-(2-Methyl-4-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde under catalyst-free and solvent-free conditions. This underscores the compound's relevance in environmentally friendly synthesis approaches (Niknam et al., 2014).
Organic Nonlinear Optical Materials
In the field of nonlinear optics, Kwon et al. (2008) synthesized organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole with various substituents, including a compound related to 1-(2-Methyl-4-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde. These crystals demonstrated significant macroscopic nonlinearity, indicative of the compound's potential in this area (Kwon et al., 2008).
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used in chemical synthesis, future research could involve optimizing the synthesis process or exploring new reactions .
properties
IUPAC Name |
1-(2-methyl-4-nitrophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJREKHOMJFFAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde |
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